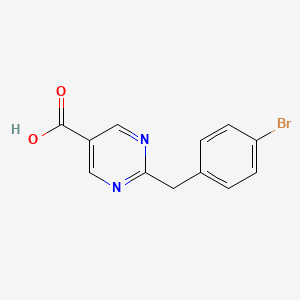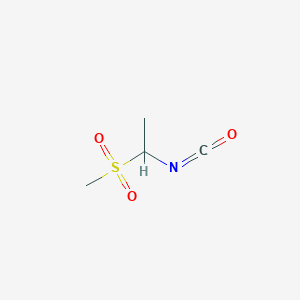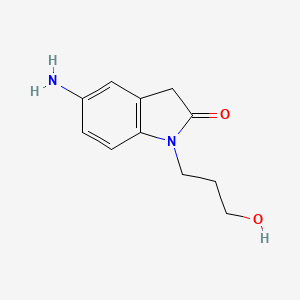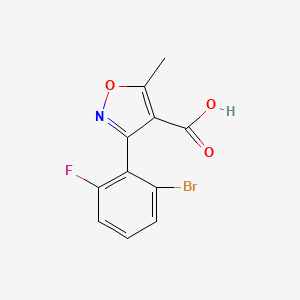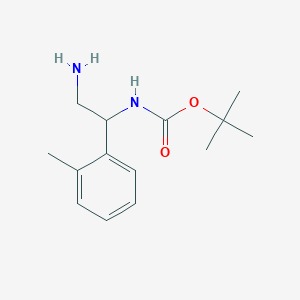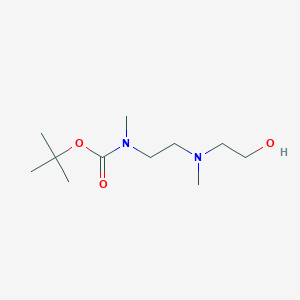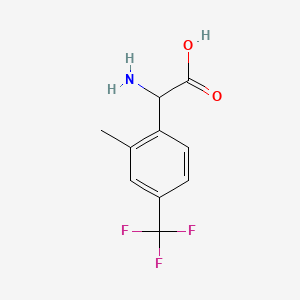
2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)acetic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)acetic acid typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl group via a Friedel-Crafts alkylation reaction, followed by the incorporation of the amino acid moiety through amination reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to methyl derivatives.
Substitution: Introduction of halogen or other substituents on the phenyl ring.
Applications De Recherche Scientifique
2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino acid moiety can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)-L-phenylglycine: Another amino acid derivative with a trifluoromethyl group.
2-(Trifluoromethyl)phenylboronic acid: A boronic acid derivative used in Suzuki coupling reactions.
Uniqueness: 2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)acetic acid stands out due to its specific combination of a trifluoromethyl group and an amino acid structure, which imparts unique chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H10F3NO2 |
|---|---|
Poids moléculaire |
233.19 g/mol |
Nom IUPAC |
2-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H10F3NO2/c1-5-4-6(10(11,12)13)2-3-7(5)8(14)9(15)16/h2-4,8H,14H2,1H3,(H,15,16) |
Clé InChI |
IWDWHWJQKLSCDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(F)(F)F)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


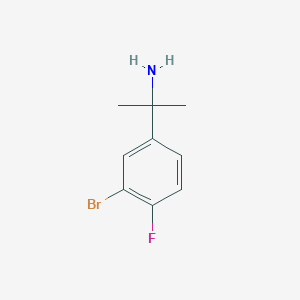
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperidin-3-ol](/img/structure/B13546448.png)

